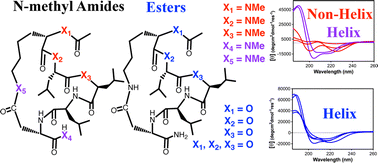Helical structure in cyclic peptides: effect of N-methyl amides versus esters†
Chemical Communications Pub Date: 2022-10-24 DOI: 10.1039/D2CC05092G
Abstract
An alpha helical turn can be reproduced in a cyclic pentapeptide if the first and fifth amino acid sidechains are correctly joined. Here structural studies (CD, NMR, in silico) reveal why N-methylation at positions not involved in hydrogen bonds disrupts helicity whereas ester bonds can maintain helicity and promote greater cell uptake.


Recommended Literature
- [1] Clostridium isatidis colonised carbon electrodes: voltammetric evidence for direct solid state redox processes
- [2] Meteorite nanoparticles as models for interstellar grains: Synthesis and preliminary characterisation
- [3] Shaping bioinspired photo-responsive microstructures by the light-driven modulation of selective interactions†
- [4] One-pot synthesis of hetero[6]rotaxane bearing three different kinds of macrocycle through a self-sorting process†
- [5] Melamine based porous organic amide polymers for CO2 capture
- [6] White-emitting film of diblock copolymer micelles with perovskite nanocrystals†
- [7] Fluorine–thiophene-substituted organic dyes for dye sensitized solar cells†
- [8] Enhanced performance of the catalytic conversion of allyl alcohol to 3-hydroxypropionic acid using bimetallic gold catalysts
- [9] Integrating perfusable vascular networks with a three-dimensional tissue in a microfluidic device†
- [10] High performance nanostructured bismuth oxide–cobaltite as a durable oxygen electrode for reversible solid oxide cells†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 149428-64-8









